molecular formula C9H17NO B568567 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) CAS No. 122717-18-4

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)

Cat. No.: B568567
CAS No.: 122717-18-4
M. Wt: 155.241
InChI Key: XJFQQFGNDCJIHV-SFYZADRCSA-N
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Description

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidinones typically involves the cyclization of β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The specific conditions for synthesizing 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) would depend on the starting materials and desired stereochemistry.

Industrial Production Methods

Industrial production of azetidinones may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Azetidinones can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazolidinones or other oxidized derivatives.

    Reduction: Reduction to β-amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution at the carbonyl carbon or other positions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce β-amino alcohols.

Scientific Research Applications

Azetidinones, including 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI), have various applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological targets.

    Medicine: Potential therapeutic agents due to their biological activities.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of azetidinones involves their interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific compound and its biological activity. For example, some azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    β-Lactams: A class of antibiotics that includes penicillins and cephalosporins.

    Oxazolidinones: Another class of antibiotics with a different mechanism of action.

    Carbapenems: Broad-spectrum β-lactam antibiotics.

Uniqueness

2-Azetidinone,3,4-b

Properties

CAS No.

122717-18-4

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one

InChI

InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1

InChI Key

XJFQQFGNDCJIHV-SFYZADRCSA-N

SMILES

CC(C)C1C(NC1=O)C(C)C

Synonyms

2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)

Origin of Product

United States

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